α6β2γ2 GABAA Receptor Binding Affinity: Panadiplon vs. Diazepam and Zolpidem
Panadiplon demonstrates significantly higher binding affinity for the α6β2γ2 GABAA receptor subtype compared to the clinically widely used comparators diazepam and zolpidem. In the same standardized α6β2γ2 receptor binding assay, Panadiplon exhibits a Ki of 603 nM, whereas diazepam shows a Ki of 7,000 nM and zolpidem exhibits a Ki of 15,000 nM . This represents a roughly 12‑fold higher affinity for Panadiplon over diazepam and an approximate 25‑fold higher affinity over zolpidem at this specific receptor subtype.
| Evidence Dimension | GABAA α6β2γ2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 603 nM |
| Comparator Or Baseline | Diazepam (Ki = 7,000 nM); Zolpidem (Ki = 15,000 nM) |
| Quantified Difference | ~12‑fold higher affinity vs. diazepam; ~25‑fold higher affinity vs. zolpidem |
| Conditions | Standard radioligand displacement assay using recombinant human GABAA α6β2γ2 receptors expressed in mammalian cells; temperature and pH conditions per source reference |
Why This Matters
Procurement of Panadiplon is essential for experiments investigating α6‑containing receptor pharmacology, as the compound provides a measurable binding signal at concentrations where the common reference ligands diazepam and zolpidem are essentially inactive.
